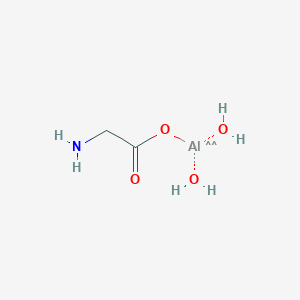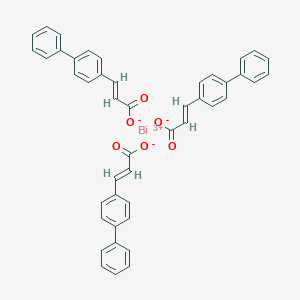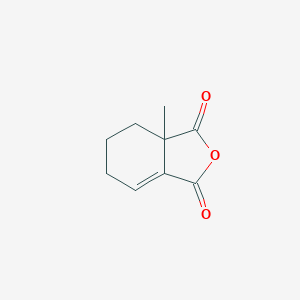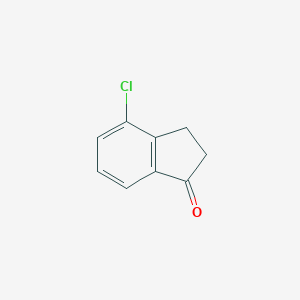
4-Chloro-1-indanone
Overview
Description
4-Chloro-1-indanone, also known as this compound or 4-chloroindanone, is an organic compound with the molecular formula C9H7ClO. It is a colorless, water-soluble, crystalline solid with a faint, sweet odor. It is used in organic synthesis as a reagent and as a starting material for the synthesis of various pharmaceuticals. This compound has a wide range of applications in the pharmaceutical, agrochemical, and food industries.
Scientific Research Applications
Synthesis of Derivatives : 4-Chloro-1-indanone has been used as a starting material for synthesizing various derivatives. For example, selective bromination of this compound under various conditions produces mono- and dibromo derivatives, which have been used to synthesize other compounds like (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine (Jasouri et al., 2010).
Intermediate in Complex Syntheses : It has been utilized as an intermediate in the synthesis of various compounds. For instance, 6-chloro-1-indanone was synthesized using this compound in a multi-step process involving condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation reaction (Luo Xu-qiang, 2010).
Study of Molecular Structures and Interactions : The compound's crystal structure and intermolecular forces have been analyzed, providing insights into weak hydrogen, halogen, and stacking π⋯π bonding in its crystalline form (Ruiz et al., 2006).
Catalytic Applications : Studies have demonstrated the role of 1-indanone derivatives in catalytic processes. For instance, 1-indanol was converted to 1-indanone using sodium carbonate and catalytic amounts of palladium dichloride (Bouquillon et al., 2000).
Application in Organic Solar Cells : Derivatives of this compound, like chlorinated INCN, have been used in the design of nonfullerene small molecule acceptors for high-efficiency organic solar cells (Feng et al., 2019).
Pharmaceutical Research : Indanone-containing scaffolds, like 1-indanone derivatives, have been noted for their presence in natural products, drugs, and functional materials. They have been studied for various biological applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties (Patil et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-1-indanone are believed to be GABA B receptors . GABA B receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines, especially adrenaline and noradrenaline . They play a significant role in various physiological processes such as autonomic function, memory and cognition, as well as motor and sensory control .
Mode of Action
It is proposed that the compound interacts with its targets, the gaba b receptors, resulting in changes that could potentially lead to therapeutic effects
Biochemical Pathways
Given its interaction with gaba b receptors, it is likely that it affects pathways related to neurotransmission
Result of Action
It has been suggested that 1-indanone derivatives, which include this compound, exhibit a broad range of biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties
Safety and Hazards
Biochemical Analysis
Biochemical Properties
They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Cellular Effects
Indanones have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects are likely due to their interactions with various cellular processes and pathways.
Molecular Mechanism
For instance, they can inhibit or activate enzymes, bind to biomolecules, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
4-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCZDIIPHIGLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462582 | |
| Record name | 4-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-59-0 | |
| Record name | 4-Chloroindan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15115-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



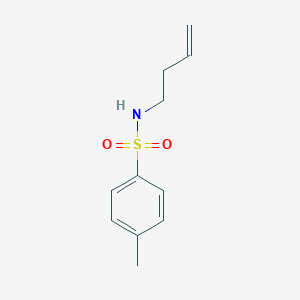
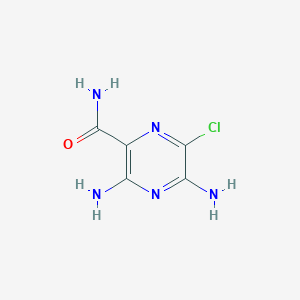
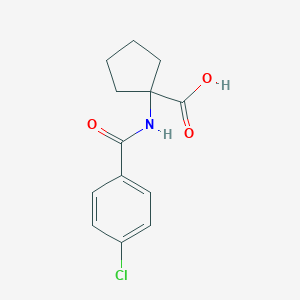

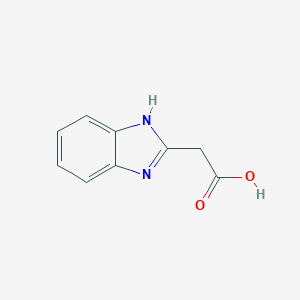
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
